molecular formula C22H20N2O5S B2725655 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide CAS No. 922036-49-5

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2725655
CAS No.: 922036-49-5
M. Wt: 424.47
InChI Key: NIOGCVWLTHLGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a sulfonamide substituent at the 2-position and methyl groups at the 8- and 10-positions. Its core structure consists of a seven-membered oxazepine ring fused to two benzene rings, with a ketone group at position 11. The 4-methoxybenzenesulfonamide moiety introduces polar and hydrogen-bonding capabilities, which may influence solubility and receptor-binding properties.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-14-4-10-21-19(12-14)24(2)22(25)18-13-15(5-11-20(18)29-21)23-30(26,27)17-8-6-16(28-3)7-9-17/h4-13,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOGCVWLTHLGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide is a compound of significant interest due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that integrates oxazepine and sulfonamide functionalities. Its molecular formula is C24H22N2O5SC_{24}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 418.5 g/mol. The presence of methyl groups at positions 8 and 10, along with an oxo group at position 11, contributes to its distinct chemical reactivity.

Biological Activity Overview

Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities, including:

  • Antibacterial Activity : Preliminary studies suggest that this compound exhibits potent antibacterial properties against several strains of bacteria. For instance, bioassays have shown significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.
  • COX-2 Inhibition : Similar compounds have been studied for their COX-2 inhibitory activity. It has been noted that the presence of para-sulfonamide groups enhances COX-2 selectivity and potency. Although specific data on this compound's COX-2 inhibition is limited, its structural similarities to known inhibitors suggest potential efficacy in this area .
  • Histone Deacetylase Inhibition : Some derivatives of dibenzo[b,f][1,4]oxazepines have been identified as potential histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes may vary based on the desired yield and available reagents. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.

Table 1: Summary of Biological Activities

Compound NameBiological ActivityReference
This compoundAntibacterial activity; Potential COX-2 inhibitor
Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamateHistone deacetylase inhibitor
4-(Methoxyphenyl)-3-(tolyl)-4(3H)-quinazolinoneCOX-2 inhibition (47.1% at 20 μM)

Comparison with Similar Compounds

Table 1: Comparison of Key Parameters

Compound Name Molecular Weight (g/mol) Substituents Receptor Affinity (D2) Solubility (LogP) Reference
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide ~437.5* 8,10-dimethyl; 4-methoxy sulfonamide Not reported Estimated ~3.1†
N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (36) 407.0 10-methyl; carboxamide IC50 = 12 nM 2.8
N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide ~423.5* 8-methyl; 4-methyl sulfonamide Not reported ~3.5
BT2 (10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-carbamic acid ethyl ester 382.4 10-ethyl; carbamate Anti-inflammatory 2.9

*Calculated using ChemDraw. †Estimated via analogy to sulfonamide-containing analogs.

Key Observations:

Receptor Selectivity : Thiazepine derivatives (e.g., compound 36) exhibit higher D2 receptor affinity (IC50 = 12 nM) compared to oxazepines, likely due to sulfur’s electronegativity enhancing interactions with hydrophobic binding pockets .

Solubility : The 4-methoxybenzenesulfonamide group in the target compound may improve aqueous solubility compared to methylsulfonyl or carboxamide analogs (e.g., compound 25 in ), which have LogP values >3.5 .

Synthetic Accessibility : The target compound’s synthesis likely follows protocols similar to those for N-(4-methoxyphenyl) analogs (), involving NaH-mediated alkylation or sulfonamide coupling in DMF .

Research Findings and Implications

  • Anti-Inflammatory Potential: BT2, a related oxazepine derivative, suppresses monocyte-endothelial adhesion and bone erosion, hinting at broader therapeutic applications for the target compound .
  • Synthetic Challenges : Low yields (e.g., 9% for compound in ) highlight difficulties in purifying sulfonamide-containing dibenzoheterocycles, necessitating optimized HPLC protocols .

Preparation Methods

Intramolecular Nucleophilic Aromatic Substitution (SNAr)

The oxazepine ring is commonly synthesized via cyclization of halogenated intermediates. A representative protocol involves:

  • Precursor Preparation : React 2-fluorobenzoyl chloride with substituted salicylamides to form 2-fluorobenzamide intermediates.
  • Cyclization : Treat the intermediate with powdered NaOH in polar aprotic solvents (e.g., DMF) at 70–80°C, inducing intramolecular SNAr to yield the oxazepine lactam.

Example :

  • Starting material: 2-Fluorobenzamide derivative
  • Conditions: NaOH (3 eq), DMF, 70°C, 18 h
  • Yield: 78–85%

Microwave-Assisted Condensation

Microwave irradiation accelerates the formation of the oxazepine scaffold:

  • Reactants : 2-Chlorobenzaldehyde and 2-aminophenol derivatives.
  • Conditions : K₂CO₃, PEG-400, 100°C, microwave (300 W), 1–2 h.
  • Yield: 82–89%

Introduction of the 4-Methoxybenzenesulfonamide Group

Chlorosulfonation-Amidation Sequence

The sulfonamide moiety is introduced via a two-step process:

  • Chlorosulfonation : React the oxazepine core with chlorosulfonic acid in dichloromethane at −10°C to 0°C.
  • Amination : Treat the sulfonyl chloride intermediate with aqueous ammonia or 4-methoxyaniline in THF/H₂O.

Optimized Parameters :

Step Reagents/Conditions Yield
Chlorosulfonation ClSO₃H, CH₂Cl₂, −10°C, 2 h 90%
Amination NH₃ (aq), THF, rt, 4 h 85%

Direct Sulfonylation via Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction ensures efficient coupling:

  • Reactants : Oxazepine derivative, 4-methoxybenzenesulfonyl chloride, DIAD, PPh₃.
  • Conditions : Dry THF, 0°C → rt, 12 h.
  • Yield: 75–80%

Integrated Multi-Step Synthetic Routes

Patent-Based Approach (WO2012101648A1)

A patented method emphasizes scalability and enantiomeric purity:

  • Oxazepine Formation : Cyclize 2-(2,4-diaminophenoxy)benzoate derivatives in xylenes with methanesulfonic acid.
  • Sulfonamide Coupling : React the oxazepine intermediate with 4-methoxybenzenesulfonyl chloride in pyridine.

Key Data :

Step Conditions Purity Yield
Lactamization Xylenes, 140°C, 20 h 99.5% 85%
Sulfonylation Pyridine, rt, 6 h 98.9% 92%

Radical-Based Photocatalytic Method

Emerging strategies employ photoredox catalysis for C–S bond formation:

  • Reactants : Oxazepine bromide, 4-methoxybenzenesulfinate, Ru(bpy)₃Cl₂.
  • Conditions : Blue LED, DMF, rt, 24 h.
  • Yield: 65–70%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
SNAr Cyclization High regioselectivity Long reaction times 78–85%
Microwave Rapid synthesis Specialized equipment 82–89%
Mitsunobu Mild conditions Costly reagents 75–80%
Photoredox Eco-friendly Low scalability 65–70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.